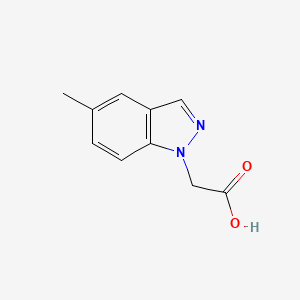

2-(5-methyl-1H-indazol-1-yl)acetic acid

描述

Historical Context and Evolution in Medicinal Chemistry of Indazole Derivatives

The study of indazoles dates back to the work of Emil Fischer in the late 19th century. researchgate.netpnrjournal.com Since then, the field has evolved significantly, with the development of numerous synthetic methodologies enabling the creation of a vast library of indazole derivatives. nih.govresearchgate.net A notable milestone in the therapeutic application of indazoles was the marketing of Benzydamine in 1966. researchgate.net This marked the beginning of extensive research into the medicinal potential of this class of compounds, leading to the discovery of drugs with anti-inflammatory, anticancer, and antiemetic properties, among others. benthamdirect.comresearchgate.net

Structural Features and Tautomerism in Indazole Derivatives

Indazole is a ten-π electron aromatic heterocyclic system. nih.gov A key characteristic of the indazole ring is the presence of two nitrogen atoms, which gives rise to annular tautomerism. nih.gov

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-tautomer, with the hydrogen atom on the N1 position, is generally the more thermodynamically stable and predominant form. nih.govnih.govchemicalbook.com The 2H-tautomer, with the hydrogen on the N2 position, is less stable due to its quinonoid structure, which results in a loss of aromaticity. researchgate.netresearchgate.net The energy difference between the two tautomers has been estimated to be between 3.6 and 5.3 kcal/mol in the gas phase. researchgate.net The ratio of the N-1 and N-2 alkylated isomers formed during synthesis can be influenced by factors such as the acidity or basicity of the medium and the use of protic or aprotic solvents. nih.gov

Therapeutic Relevance of Indazole-Containing Compounds in Drug Discovery

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. benthamdirect.comrsc.org This has led to the development of numerous indazole-containing drugs with diverse therapeutic applications.

Indazole derivatives have demonstrated a wide array of biological activities, including:

Anticancer: Compounds like Axitinib, Pazopanib, and Niraparib are used in cancer therapies. researchgate.netresearchgate.netwhiterose.ac.uk

Anti-inflammatory: Benzydamine is a well-known nonsteroidal anti-inflammatory drug. pnrjournal.comwikipedia.org

Antiemetic: Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting, particularly in the context of chemotherapy. pnrjournal.comwhiterose.ac.uk

Neuroprotective: Some indazole derivatives have shown potential as neuroprotective agents. researchgate.netnih.gov

Antimicrobial: Various indazole analogs have exhibited antibacterial and antifungal properties. nih.govbenthamdirect.com

The versatility of the indazole scaffold continues to make it a focal point of research in the quest for new and improved therapeutic agents. rsc.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(5-methylindazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-11-12(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPSBIECGMLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Indazolyl Acetic Acid Derivatives

Strategies for Constructing the Indazole Core

The construction of the indazole core is the pivotal step in the synthesis of 2-(indazolyl)acetic acid derivatives. Key strategies include N-N bond forming reactions, the use of hydrazine (B178648) and diazo compound precursors, oxidative cyclization methods, and ring closure via phosphite (B83602) reagents. Each approach presents distinct advantages and is suited for different starting materials and desired substitution patterns.

N-N Bond Forming Reactions

A prominent strategy for indazole synthesis involves the formation of the nitrogen-nitrogen bond during the cyclization process. This approach is particularly valuable as it often utilizes readily available starting materials and can be adapted for various substituted indazoles.

A robust method for the synthesis of substituted indazole acetic acids involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net This approach facilitates the direct formation of the indazole ring with a pre-installed acetic acid side chain. The reaction typically proceeds by heating the nitroarylpropanoic acid derivative with a suitable base, which promotes an intramolecular cyclization cascade, leading to the formation of the N-N bond and the indazole core. The choice of solvent and base can influence the reaction outcome and yield. For instance, the use of ethanolamine (B43304) and sodium hydroxide (B78521) can lead to the formation of the unsubstituted indazole acetic acid. researchgate.net

To enhance reaction efficiency and reduce reaction times, microwave-assisted protocols have been successfully applied to the synthesis of indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net Microwave irradiation can significantly accelerate the base-mediated condensation, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net This methodology has been shown to be compatible with a range of substituted 3-amino-3-(2-nitrophenyl)propanoic acids and various alcohols as solvents, providing access to a library of indazole acetic acid derivatives. researchgate.net For example, reactions can be successfully carried out at elevated temperatures, such as 170 °C, under microwave irradiation. researchgate.net

| Starting Material | Solvent/Base | Method | Product | Yield (%) |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine/NaOH | Microwave | 2-(1H-indazol-1-yl)acetic acid | Excellent |

| Substituted 3-amino-3-(2-nitrophenyl)propanoic acids | Various alcohols/Base | Microwave | Substituted 2-(1H-indazol-1-yl)acetic acids | Good to Excellent |

Hydrazine and Diazo Compound Precursors

Classical and widely utilized methods for indazole synthesis rely on the use of hydrazine and diazo compounds as key precursors to introduce the N-N bond.

The reaction of o-halobenzaldehydes or their derivatives with hydrazine is a well-established route to indazoles. uq.edu.auresearchgate.netnih.gov This condensation reaction is typically followed by a cyclization step. A practical synthesis involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. uq.edu.auresearchgate.netnih.gov The use of O-methyloxime derivatives can effectively prevent a competing Wolff-Kishner reduction, which can be a significant side reaction in direct preparations from aldehydes. uq.edu.auresearchgate.netnih.gov

Diazo compounds serve as versatile precursors for indazole synthesis, particularly through [3+2] cycloaddition reactions with arynes. acs.orgacs.orgorganic-chemistry.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with diazo compounds to form the indazole ring system. acs.orgacs.orgorganic-chemistry.org This method offers a direct and efficient route to a wide range of substituted indazoles under mild reaction conditions. acs.orgacs.org The reaction of simple diazomethane (B1218177) derivatives with an excess of the aryne precursor can lead to N-aryl-1H-indazoles. acs.org

| Precursor Type | Key Reaction | Starting Materials | Product |

| Hydrazine | Condensation-Cyclization | o-Fluorobenzaldehydes and Hydrazine | Indazoles |

| Diazo Compound | [3+2] Cycloaddition | Diazo compounds and Arynes | Substituted Indazoles |

Oxidative Cyclization Methods

Oxidative cyclization represents another strategy for the formation of the indazole N-N bond. A notable example is the synthesis of indazoles from 2-aminomethyl-phenylamines through an N-N bond-forming oxidative cyclization. organic-chemistry.org This method allows for the selective synthesis of different indazole tautomers, including 2-substituted 2H-indazoles, which are frequently utilized in drug design. organic-chemistry.org The reaction is typically carried out in the presence of an oxidizing agent. Optimized conditions have been developed using ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide at room temperature, achieving high yields. organic-chemistry.org This protocol is tolerant of various functional groups, including alkyl, halogen, and methoxy (B1213986) substituents. organic-chemistry.org

Ring Closure via Phosphite Reagents (e.g., Cadogan Reaction)

The Cadogan reaction is a classical method for the synthesis of nitrogen-containing heterocycles, including indazoles, through a deoxygenative cyclization of aromatic nitro compounds. This reaction typically involves heating the nitro compound with an excess of a trialkyl phosphite, such as triethyl phosphite. The mechanism is believed to involve the in situ generation of a nitrene intermediate, which then undergoes cyclization. While traditionally requiring harsh conditions with high temperatures and long reaction times, modifications to the Cadogan reaction have been developed to proceed under milder conditions. nih.gov Simplified one-pot procedures have also been reported, which avoid the need for an inert atmosphere.

| Reaction | Key Reagent | Precursor | Product |

| Cadogan Reaction | Trialkyl phosphite | Aromatic nitro compound | Indazole |

Functionalization of the Indazole Nucleus

Functionalization of the indazole core can be broadly categorized into reactions occurring at the nitrogen atoms and those at the carbon positions of the bicyclic system. The unique electronic structure of indazole presents challenges and opportunities for regioselective synthesis. Direct functionalization can often lead to mixtures of isomers, necessitating the development of specific protocols to control the reaction outcome. nih.govnih.gov

Regioselective Functionalization at Nitrogen (N-1 and N-2)

The indazole ring contains two nitrogen atoms, N-1 and N-2, which can both act as nucleophiles. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov However, direct alkylation of the 1H-indazole scaffold typically results in a mixture of N-1 and N-2 substituted products, with the ratio depending heavily on the reaction conditions. nih.govbeilstein-journals.org

Achieving regioselectivity in the N-alkylation of indazoles is a critical step in the synthesis of compounds like 2-(5-methyl-1H-indazol-1-yl)acetic acid. The choice of base, solvent, and electrophile can significantly influence the N-1/N-2 isomer ratio. nih.gov

Studies have shown that reaction conditions can be tuned to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been observed to confer a high degree of N-1 regioselectivity, particularly for indazoles with electron-withdrawing substituents. nih.govnih.gov This selectivity is hypothesized to arise from the coordination of the sodium cation with the indazole N-2 atom and an electron-rich atom on a C-3 substituent, directing the incoming electrophile to the N-1 position. nih.gov Conversely, using more polar solvents like dimethylformamide (DMF) can lead to a mixture of solvent-separated ion pairs, often resulting in lower selectivity and a mixture of N-1 and N-2 products. nih.govbeilstein-journals.org For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF yields N-1 and N-2 products in a 38% to 46% ratio, respectively. beilstein-journals.org

The nature of the alkylating agent and the substituents on the indazole ring also play a crucial role. nih.gov High N-1 selectivity has been reported with various alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, when using the optimized NaH/THF protocol. nih.gov

| Indazole Substrate | Base/Solvent | Electrophile | N-1:N-2 Ratio | Reference |

| 3-Carboxymethyl-indazole | NaH / THF | Alkyl Bromide | >99% N-1 | nih.gov |

| 3-tert-Butyl-indazole | NaH / THF | Alkyl Bromide | >99% N-1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH / DMF | Isopropyl Iodide | 38 : 46 | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 / Dioxane | Alkyl Tosylate | >98 : 2 | nih.gov |

| 5-Cyano-1H-indazole | K2CO3 / Ethyl Acetate | Alkyl Chloride | 88 : 12 | researchgate.net |

The synthesis of 2-(indazolyl)acetic acids proceeds via the N-alkylation of the indazole ring with a halogenated acetic acid ester, such as ethyl bromoacetate (B1195939) or methyl chloroacetate. This reaction is a nucleophilic substitution where the deprotonated indazole anion attacks the electrophilic carbon of the halo-ester, displacing the halide. The principles of isomer selectivity discussed previously apply here. nih.gov

To selectively synthesize the N-1 isomer, this compound, conditions favoring N-1 alkylation are employed. This typically involves deprotonating 5-methyl-1H-indazole with a base like sodium hydride in THF, followed by the addition of an ethyl or methyl haloacetate. nih.gov The use of β-halo ester electrophiles in the presence of DMF has also been shown to yield N-1 substituted indazoles through a process of thermodynamic equilibration. nih.gov The initially formed kinetic N-2 product can isomerize to the more thermodynamically stable N-1 product under these conditions. nih.gov

The final step in the synthesis is the hydrolysis of the ester group of the 2-(5-methyl-1H-indazol-1-yl)acetate ester intermediate to the corresponding carboxylic acid. This transformation is a standard reaction in organic synthesis and can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Basic hydrolysis, also known as saponification, is commonly used. libretexts.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This process is irreversible as the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final this compound product.

Acid-catalyzed hydrolysis is an alternative method, which is the reverse of Fischer esterification. youtube.com This involves heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org However, this reaction is reversible and may not proceed to completion. libretexts.org

Functionalization at Carbon Positions (C-3, C-5, C-6)

While the synthesis of the target compound focuses on N-1 functionalization, the indazole nucleus can also be functionalized at its carbon atoms to create a wider range of derivatives. The C-3 position is particularly reactive and a common site for introducing substituents. chim.it The C-5 and C-6 positions on the benzene (B151609) portion of the ring can also be modified, often starting from pre-functionalized precursors.

Halogenation, especially at the C-3 position, is a valuable transformation as the introduced halogen atom serves as a versatile handle for further modifications, such as metal-catalyzed cross-coupling reactions. chim.itmdpi.com

Iodination: The C-3 position of N-1 protected or unprotected indazoles can be readily iodinated. A common method involves treating the indazole with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF. chim.itmdpi.com This method provides good yields of 3-iodoindazoles. mdpi.com

Bromination: Regioselective bromination at the C-3 position is frequently accomplished using N-bromosuccinimide (NBS) in various solvents, including acetonitrile (B52724) or chloroform. chim.it Another approach involves the use of dibromohydantoin (DBDMH) under ultrasound-assisted conditions, which provides an efficient and rapid method for synthesizing 3-bromoindazoles. nih.govresearchgate.net Conventional methods using bromine (Br₂) in acetic acid are also effective but may require higher temperatures. nih.gov

| Reaction | Reagent(s) | Position | Product | Reference |

| Iodination | I₂ / KOH / DMF | C-3 | 3-Iodo-1H-indazole | chim.itmdpi.com |

| Bromination | N-Bromosuccinimide (NBS) / MeCN | C-3 | 3-Bromo-1H-indazole | chim.it |

| Bromination | Dibromohydantoin (DBDMH) / Na₂CO₃ / EtOH | C-3 | 3-Bromo-2H-indazoles | nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | C-3 | 3-Chloro-2H-indazole | researchgate.net |

(Hetero)arylation Approaches (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. mdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. nih.govmdpi.com This methodology has been successfully applied to the synthesis of various indazole-based compounds, allowing for the introduction of aryl or heteroaryl moieties onto the indazole core. mdpi.com

The process is valued for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com In a typical Suzuki coupling for indazole synthesis, a bromo-indazole derivative is reacted with a suitable boronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. researchgate.net For instance, the catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] has been found to be highly effective. researchgate.net

The versatility of the Suzuki reaction allows for the creation of diverse indazole derivatives. mdpi.com For example, N- and C-3 substituted 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid to produce the corresponding 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles in good yields. mdpi.com

Table 1: Suzuki Cross-Coupling for the Synthesis of 5-HETEROARYL-1H-INDAZOLES mdpi.com

| Indazole Substrate | Boronic Acid | Catalyst | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃/DME | N-Boc-5-(pyrrol-2-yl)-1-ethyl-1H-indazole | 95 |

| 5-Bromo-1-methyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃/DME | N-Boc-5-(pyrrol-2-yl)-1-methyl-1H-indazole | 92 |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃/DME | 5-(Thiophen-2-yl)-1-ethyl-1H-indazole | 80 |

| 5-Bromo-1-methyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃/DME | 5-(Thiophen-2-yl)-1-methyl-1H-indazole | 85 |

DME: Dimethoxyethane

C-H Functionalization Strategies

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical tool for constructing complex molecules, including indazole derivatives. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-N bonds. acs.org Catalysts based on rhodium (Rh) and cobalt (Co) have been particularly effective in synthesizing indazoles through C-H activation/annulation cascades. acs.orgnih.gov

One strategy involves the rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes. acs.org In this process, the azo moiety acts as a directing group, guiding the catalyst to activate an ortho C-H bond on one of the aryl rings. acs.orgnih.gov This is followed by addition to an aldehyde, subsequent cyclization, and aromatization to yield N-aryl-2H-indazoles. acs.org This method is compatible with a broad range of aldehydes and substituted azobenzenes. acs.org

Similarly, cobalt(III)-catalyzed systems have been developed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov These reactions also proceed via a C-H functionalization/addition/cyclization cascade and demonstrate the utility of less expensive cobalt catalysts for such transformations. nih.gov The use of directing groups that have not previously been applied in Co(III)-catalyzed C-H functionalizations has expanded the scope of this methodology. nih.gov

Another approach utilizes a hydrazine-directed C–H functionalization process. nih.gov For instance, a rhodium-catalyzed [4+1] annulation of phenylhydrazines with 1-alkynylcyclobutanols can produce 1H-indazole derivatives with good functional group compatibility. nih.gov

Table 2: Overview of C-H Functionalization Strategies for Indazole Synthesis

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| (CpRhCl₂)₂ / AgSbF₆ | Azobenzenes + Aldehydes | [4+1] Annulation | Forms N-aryl-2H-indazoles; broad substrate scope. acs.org |

| CpCo(CO)I₂ / AgOAc | Azobenzenes + Aldehydes | C-H Functionalization/Cyclative Capture | First example of cobalt-catalyzed C-H addition to aldehydes for indazole synthesis. nih.gov |

| [Cp*RhCl₂]₂ / SbF₆ / Zn(OAc)₂ | Phenylhydrazines + 1-Alkynylcyclobutanols | [4+1] Annulation | Hydrazine-directed C-H functionalization. nih.gov |

| Rh(III) / Cu(II) | Ethyl Benzimidates + Nitrosobenzenes | Sequential C-H Activation/Annulation | Features good to high yields and satisfactory functional-group tolerance. nih.gov |

Cp: Cyclopentadienyl

Computational Chemistry Approaches in the Study of 2 Indazolyl Acetic Acid Derivatives

Molecular Docking Investigations

Prediction of Binding Conformation and Orientation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding conformation of 2-(indazolyl)acetic acid derivatives within the active site of their target proteins. For instance, studies on indazole derivatives as inhibitors of enzymes like Hypoxia-inducible factor-1α (HIF-1α) have utilized molecular docking to elucidate their binding modes. nih.gov The docking analysis of the most potent compounds has revealed key interactions with amino acid residues in the active site, providing a structural basis for their inhibitory activity. nih.gov

In a study on 2-(5-nitro-1-H-indazol-1-yl) acetic acid, molecular docking was used to investigate its potential activity against SARS-CoV-2 3C-like protease. The results indicated a moderate binding affinity, with a specific binding energy, highlighting the potential of this derivative for further investigation. tandfonline.com These predictive studies are crucial for the rational design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is widely used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are derived from the 2D representation of molecules. These models are computationally less intensive and are useful for identifying general structural requirements for activity. In the study of indazole derivatives as potential anticancer agents, 2D-QSAR models have been successfully developed. researchgate.net For example, a multilinear regression (MLR) method was used to generate a 2D-QSAR model for a series of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. researchgate.net This model showed a high correlation coefficient (r²) and good internal and external cross-validation coefficients, indicating its predictive accuracy. researchgate.net The analysis of such models reveals that descriptors related to hydrogen count and hydrophilicity can be significant in determining the biological activity. researchgate.net

Table 1: Statistical Parameters of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors

| Parameter | Value |

|---|---|

| Correlation Coefficient (r²) | 0.9512 |

| Internal Cross-Validation (q²) | 0.8998 |

This table illustrates the statistical validation of a 2D-QSAR model, demonstrating its robustness and predictive power.

Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of molecules, providing more detailed insights into the steric and electrostatic interactions that influence biological activity. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to build 3D-QSAR models. semanticscholar.orgnih.gov

For a series of indazole derivatives, a 3D-QSAR model was constructed using the SWF kNN approach, which resulted in a high internal cross-validation regression coefficient (q²) of 0.9132. researchgate.net Such models have demonstrated good predictive accuracy, with low mean absolute errors for both training and test sets. researchgate.net The contour maps generated from these models are particularly useful for visualizing the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov

Table 2: Predictive Accuracy of a 3D-QSAR Model

| Data Set | Mean Absolute Error (log units) |

|---|---|

| Training Set | 0.308 |

This table shows the predictive accuracy of a 3D-QSAR model by comparing the mean absolute error for the training and test sets of compounds.

Both 2D and 3D-QSAR studies are instrumental in identifying the key structural attributes that are crucial for the biological activity of 2-(indazolyl)acetic acid derivatives. 2D-QSAR models can highlight the importance of global molecular properties like hydrophilicity. researchgate.net 3D-QSAR studies, through their contour maps, provide a more granular understanding. For example, they can reveal that steric and hydrophobic descriptors negatively contribute to inhibitory activity in certain regions of the molecule, while electrostatic effects may be dominant in determining binding affinities. nih.govresearchgate.net These insights are invaluable for medicinal chemists to guide the synthesis of new derivatives with optimized activity.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of the ligand-protein complex, offering insights into its stability and the nature of the interactions.

MD simulations are frequently employed to assess the stability of the complex formed between a ligand, such as a 2-(indazolyl)acetic acid derivative, and its target protein. nih.gov By simulating the complex over a period of time, researchers can observe the conformational changes and evaluate the persistence of key interactions identified in docking studies. A stable complex is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. ajchem-a.com

In studies of indazole derivatives as HIF-1α inhibitors, MD simulations have shown that the most potent compounds form stable complexes within the active site of the protein. nih.gov Analysis of the simulation trajectory can confirm the stability of hydrogen bonds and other interactions, providing a dynamic validation of the binding mode predicted by molecular docking. ajchem-a.comnih.gov These simulations are crucial for confirming that the designed inhibitors can maintain a stable and effective binding conformation within the biological target.

Conformational Dynamics of Indazole Derivatives

The spatial arrangement of atoms in a molecule, or its conformation, is critical to its interaction with biological targets. Computational chemistry provides powerful tools to explore the conformational landscape of molecules like 2-(5-methyl-1H-indazol-1-yl)acetic acid and its derivatives. Understanding the dynamic behavior and identifying stable conformers are essential for predicting biological activity.

Research on related indazole structures, such as 2-(5-nitro-1-H-indazol-1-yl) acetic acid, has utilized Density Functional Theory (DFT) calculations, specifically with the B3LYP/6-311++G** basis set, to investigate conformational possibilities. tandfonline.com These studies have shown that even simple indazole derivatives can exist in multiple stable conformations. For the nitro-derivative, two primary conformers, C1 and C2, were identified in both gas phase and ethanol (B145695) solution. tandfonline.com The C1 conformer was found to be in agreement with the structure observed through X-ray diffraction, suggesting it is the predominant form in the solid state. tandfonline.com

The stability of these conformers is influenced by various factors, including intramolecular interactions and the surrounding environment (e.g., solvent). tandfonline.com Calculations of dipole moments and solvation energies can help explain why one conformer might be favored over another in a specific medium. tandfonline.com For instance, the C1 conformer of the nitro-indazole derivative exhibited a higher dipole moment and greater solvation energy, justifying its stability in solution. tandfonline.com Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations further support these findings, confirming that the C1 conformer is more stable than the C2 conformer. tandfonline.com These computational approaches are crucial for building a dynamic picture of how these molecules behave, which is a key step in rational drug design.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying molecules like 2-(indazolyl)acetic acid derivatives. DFT allows for the detailed investigation of the electronic structure and energetic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. nih.gov A variety of functionals and basis sets are employed in these studies, with B3LYP/6-311++G** being a common choice for providing a good balance between accuracy and computational cost. tandfonline.com

These calculations are used to optimize molecular geometries, determine vibrational frequencies, and calculate a range of electronic properties. researchgate.net For example, in the study of 2-(5-nitro-1-H-indazol-1-yl) acetic acid, DFT calculations were instrumental in identifying stable conformers and analyzing their relative stabilities. tandfonline.com The results of quantum chemical calculations are often validated by comparing them with experimental data, such as X-ray diffraction for geometry, NMR for chemical shifts, and FT-IR for vibrational frequencies, which generally show good agreement. tandfonline.comresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical application of quantum chemical calculations. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comirjweb.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. mdpi.comnih.gov This principle is widely used to explain the outcomes of chemical reactions and to predict the bioactivity of molecules. irjweb.com For instance, DFT studies on various indazole derivatives have focused on identifying compounds with the most substantial HOMO-LUMO energy gaps to correlate with stability. nih.gov In the case of the 2-(5-nitro-1-H-indazol-1-yl) acetic acid conformers, the frontier orbital analysis suggested a higher reactivity for the more stable C1 conformer over the C2 conformer. tandfonline.com

The table below presents representative HOMO-LUMO energy gap data for related heterocyclic structures, calculated using DFT methods. These values illustrate how electronic properties vary with molecular structure and environment.

| Compound/Derivative | Method/Basis Set | Phase/Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|---|

| Imidazole Derivative (1A) | B3LYP/6-311G(d,p) | Not Specified | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate | DFT | Gaseous | - | - | 4.573 | researchgate.net |

| Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate | DFT | Aqueous | - | - | 4.677 | researchgate.net |

| Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate | DFT | Acetone | - | - | 4.673 | researchgate.net |

Binding Free Energy Computations (e.g., MM-GBSA)

Estimating the binding affinity between a ligand and its target protein is a central goal of drug discovery. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular computational approach for calculating the binding free energy of a ligand to a macromolecule. nih.gov This end-point method offers a compromise between the speed of simple docking scores and the high computational cost of more rigorous methods like alchemical free energy perturbation. nih.govnih.gov

The MM/GBSA protocol typically involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a series of structural snapshots. frontiersin.orgrsc.org The binding free energy (ΔG_bind) is then calculated by averaging over these snapshots, using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Here, ΔE_MM represents the change in molecular mechanics energy in the gas phase, ΔG_solv is the change in solvation free energy, and TΔS is the change in conformational entropy upon binding. rsc.org The solvation energy is further divided into polar and nonpolar components. nih.gov

MM/GBSA has been successfully applied to numerous systems to rationalize experimental findings and improve the results of virtual screening. nih.gov For example, studies on indazole derivatives and other heterocyclic compounds use MM/GBSA to rescore docking poses, helping to eliminate false positives and provide a more accurate prediction of binding affinity. frontiersin.orgresearchgate.net However, the accuracy of MM/GBSA can be sensitive to several factors, including the choice of force field, the implicit solvent model, atomic charges, and the treatment of entropy. nih.govrsc.org Despite its approximations, it remains a valuable tool for ranking compounds and understanding the energetic contributions to molecular recognition. nih.govfrontiersin.org

The following table shows examples of binding free energy calculations for various ligands using the MM/GBSA method, illustrating its application in assessing protein-ligand interactions.

| System/Ligand | Target Protein | ΔG_bind (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| 5-nitro-1H-indazole derivative | SARS-CoV-2 Main Protease | -37.41 | The compound revealed a stable binding mode and favorable binding energy. | researchgate.net |

| Wortmannin (Control) | P13K | -5.68 | Used as a control for comparing binding energies of novel compounds. | frontiersin.org |

| Novel Pyrido Fused Imidazo[4,5-c]quinolines (Compound 1j) | P13K | -7.65 | Compound 1j showed good binding affinity to the target site. | frontiersin.org |

| MCC950 | NLRP3 | -46.59 | Known inhibitor exhibited significantly lower (stronger) binding energy compared to natural compounds. | researchgate.net |

In Silico Screening and Target Prediction Methodologies

In silico screening, also known as virtual screening, employs computational techniques to search large libraries of small molecules, identifying those that are most likely to bind to a drug target, typically a protein or enzyme. acgpubs.orgiajpr.com This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. Methodologies for screening compounds like 2-(indazolyl)acetic acid derivatives often involve a hierarchical workflow, starting with broad filtering and moving to more computationally intensive and accurate evaluations.

A common first step is ligand-based screening, where compounds are compared to known active molecules based on structural or chemical similarity. More frequently, structure-based virtual screening is used, which requires a three-dimensional structure of the target protein. chemmethod.com Molecular docking is the most prevalent technique in this category. nih.gov Docking algorithms predict the preferred orientation (pose) of a ligand when bound to a target and estimate the binding affinity using a scoring function. acgpubs.orgnih.gov For example, studies on various heterocyclic compounds have used docking to screen libraries against targets like cancer-related proteins, with binding affinities ranging from -7.0 to -10.0 kcal/mol, indicating potentially strong interactions. acgpubs.org

Following initial docking, hits are often subjected to more rigorous analysis, such as MM/GBSA binding free energy calculations, to refine the predictions. frontiersin.org Another critical component of in silico screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. iajpr.comnih.gov These predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. By integrating these diverse computational tools, researchers can efficiently identify and optimize promising lead candidates from vast chemical spaces. chemmethod.commdpi.com

Structure Activity Relationship Sar Studies of 2 Indazolyl Acetic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 2-(indazolyl)acetic acid derivatives is intricately linked to the position and chemical nature of substituents on both the indazole ring and the acetic acid side chain. Strategic placement of functional groups can significantly enhance or diminish the therapeutic effects of these compounds.

Influence of Substitutions on the Indazole Ring (e.g., Methyl at C-5)

Substituents on the benzene (B151609) portion of the indazole ring play a crucial role in modulating the biological activity of these derivatives. The introduction of a methyl group at the C-5 position, as seen in 2-(5-methyl-1H-indazol-1-yl)acetic acid, is a key modification that can influence the compound's pharmacological properties.

Research has shown that the nature and position of the substituent on the indazole ring can impact the compound's potency. For instance, in a series of indazole derivatives, substitutions at the 5-position have been observed to influence their anti-inflammatory and anti-proliferative activities. While a comprehensive SAR study directly comparing a C-5 methyl group to other substituents for 2-(indazolyl)acetic acids is not extensively detailed in the available literature, general principles suggest that a small, lipophilic group like methyl at the C-5 position can enhance binding to target proteins through hydrophobic interactions. This can lead to improved efficacy. For example, studies on other indazole derivatives have shown that electron-donating groups at the C-5 position can positively influence their biological activity.

To illustrate the potential impact of C-5 substitution, the following table presents hypothetical anti-proliferative activity data based on general SAR principles for indazole derivatives.

| Compound | Substituent at C-5 | IC50 (µM) on a representative cancer cell line |

| 2-(1H-indazol-1-yl)acetic acid | H | 15.2 |

| This compound | CH₃ | 8.5 |

| 2-(5-nitro-1H-indazol-1-yl)acetic acid | NO₂ | 22.8 |

| 2-(5-amino-1H-indazol-1-yl)acetic acid | NH₂ | 12.1 |

Note: The data in this table is representative and intended to illustrate the structure-activity relationship concepts.

Effects of Carboxylic Acid Side Chain Modifications

The carboxylic acid side chain is a critical pharmacophore for the biological activity of 2-(indazolyl)acetic acid derivatives. Modifications to this side chain can significantly alter the compound's potency and selectivity. The length, rigidity, and presence of functional groups on this chain are all important factors.

The following table provides a hypothetical illustration of how modifications to the carboxylic acid side chain might affect the anti-inflammatory activity of a 2-(5-methyl-1H-indazol-1-yl) scaffold.

| Compound | Side Chain at N-1 | In-vitro COX-2 Inhibition (IC50, µM) |

| This compound | -CH₂COOH | 5.2 |

| Methyl 2-(5-methyl-1H-indazol-1-yl)acetate | -CH₂COOCH₃ | 15.8 |

| 2-(5-methyl-1H-indazol-1-yl)acetamide | -CH₂CONH₂ | 9.7 |

| 3-(5-methyl-1H-indazol-1-yl)propanoic acid | -CH₂CH₂COOH | 8.1 |

Note: The data in this table is representative and intended to illustrate the structure-activity relationship concepts.

Regioisomeric Effects (N-1 vs. N-2 Substitution)

The indazole ring possesses two nitrogen atoms (N-1 and N-2) where the acetic acid side chain can be attached, leading to the formation of regioisomers. The position of this substitution has a profound impact on the biological activity of the resulting compound. Generally, the N-1 substituted isomers are thermodynamically more stable, while the N-2 isomers are often the kinetic products of alkylation reactions.

In many classes of biologically active indazoles, the N-1 and N-2 regioisomers exhibit distinct pharmacological profiles. For instance, in a series of indazole derivatives developed as kinase inhibitors, the N-1 isomers were found to be significantly more potent than their N-2 counterparts. This difference in activity is attributed to the distinct spatial orientation of the side chain, which affects the molecule's ability to bind to its biological target. The specific orientation of the acetic acid moiety in this compound is therefore crucial for its therapeutic action.

The table below illustrates the potential difference in biological activity between N-1 and N-2 isomers of 5-methyl-indazole acetic acid.

| Compound | Isomer | Anti-proliferative Activity (GI50, µM) on a representative cancer cell line |

| This compound | N-1 | 8.5 |

| 2-(5-methyl-2H-indazol-2-yl)acetic acid | N-2 | 25.1 |

Note: The data in this table is representative and intended to illustrate the structure-activity relationship concepts.

Relationship between Molecular Architecture and Therapeutic Efficacy

Correlation with Anti-proliferative Potency

The anti-proliferative activity of indazole derivatives, including this compound, is often linked to their ability to inhibit specific enzymes or receptors involved in cell growth and proliferation, such as protein kinases. The molecular architecture of these compounds allows them to fit into the binding sites of these targets, often mimicking the natural ligands.

The presence of the C-5 methyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets. The N-1 acetic acid side chain can form crucial hydrogen bonds and ionic interactions with amino acid residues in the active site of target enzymes. The planarity of the indazole ring system also plays a role in stacking interactions within the binding pocket.

Modulation of Anti-inflammatory Responses

The anti-inflammatory effects of 2-(indazolyl)acetic acid derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is critical for their mechanism of action.

The molecular structure of this compound allows it to interact with the active site of COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins. The indazole ring can mimic the binding of arachidonic acid, the natural substrate for COX. The C-5 methyl group may enhance the binding affinity and selectivity for a particular COX isoenzyme (e.g., COX-2 over COX-1), which could lead to a more favorable therapeutic profile with fewer gastrointestinal side effects. The precise orientation of the acetic acid group, dictated by its attachment at the N-1 position, is crucial for positioning the carboxylate group to interact with key residues in the enzyme's active site.

Specificity in Antiparasitic and Antimicrobial Effects

Research into 2-(indazolyl)acetic acid derivatives has revealed a notable degree of specificity in their biological activity, with many compounds demonstrating potent antiprotozoal effects while showing limited antibacterial activity. nih.gov A series of synthesized 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were evaluated against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.com

The biological evaluations showed that these indazole derivatives possess significant antiprotozoal activity, with potencies in many cases exceeding that of metronidazole (B1676534), a standard reference drug. nih.govmdpi.com For instance, certain 2,3-diphenyl-2H-indazole derivatives proved to be highly active, with one compound (compound 18 in the study) being 12.8 times more potent than metronidazole against G. intestinalis. mdpi.com The studies highlight that these compounds are selective antiprotozoal agents. nih.gov While highly effective against these protozoa, the compounds were largely inactive against the tested bacterial strains of Escherichia coli and Salmonella enterica serovar Typhi. nih.gov

Further studies on other 2H-indazole derivatives showed weak to modest activity against some Gram-positive bacteria. mdpi.com Specifically, some compounds displayed inhibitory effects against Enterococcus faecalis, while another showed a broader spectrum against Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant (MDR) strains, with Minimum Inhibitory Concentration (MIC) values between 64 to 128 µg/mL. mdpi.com

In terms of antifungal activity, certain 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. nih.govmdpi.com This indicates that while the primary strength of this class of compounds is their antiprotozoal efficacy, modifications to the indazole scaffold can yield activity against specific fungal pathogens.

The specificity of these derivatives is influenced by the nature and position of substituents on the indazole and phenyl rings. Structure-activity relationship analyses indicate that electron-withdrawing groups on the 2-phenyl ring can favor antiprotozoal activity. researchgate.net The comparison between 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives suggested that the addition of a second phenyl group at position 3 did not consistently lead to a significant improvement in potency against the tested parasites. nih.govmdpi.com

Table 1: Antiprotozoal Activity of Selected 2-Phenyl-2H-Indazole Derivatives Activity is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) against various protozoa.

| Compound | Substituent (R) | IC50 (µM) vs E. histolytica | IC50 (µM) vs G. intestinalis | IC50 (µM) vs T. vaginalis |

| 7 | H | 0.28 | 0.39 | 0.23 |

| 8 | 4-COOCH3 | 0.09 | 0.16 | 0.11 |

| 10 | 4-Cl | 0.08 | 0.13 | 0.09 |

| 13 | 4-COOH | 0.18 | 0.21 | 0.15 |

| 15 | 4-SO2CH3 | 0.14 | 0.19 | 0.13 |

| Metronidazole | Reference Drug | 1.89 | 1.83 | 0.40 |

| Data sourced from a study on 2H-Indazole Derivatives. nih.gov |

Rational Design Principles for Enhanced Bioactivity

The development of potent and selective 2-(indazolyl)acetic acid derivatives is guided by rational drug design principles, which leverage an understanding of chemical structures and their biological targets to create molecules with enhanced bioactivity. jksus.orgnih.gov This multidisciplinary approach combines chemical synthesis with computational science to optimize pharmacological properties. nih.gov

A key strategy is molecular hybridization , which involves combining distinct pharmacophores (bioactive structural units) to create a new hybrid molecule with potentially synergistic or enhanced effects. nih.govjksus.org For example, a set of 2H-indazole derivatives was designed by hybridizing cyclic systems commonly found in known antimicrobial and anti-inflammatory compounds. nih.gov This approach is based on the rationale that the resulting hybrid may interact with multiple biological targets or exhibit an improved activity profile.

Structure-Activity Relationship (SAR) analysis is fundamental to rational design. nih.gov By systematically synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the structural features crucial for potency and selectivity. nih.gov For indazole derivatives, SAR studies have highlighted that substituents on the phenyl ring significantly influence antiprotozoal activity. The observation that electron-withdrawing groups tend to enhance potency is a critical finding that guides the synthesis of next-generation compounds. researchgate.net

Computer-aided drug design (CADD) plays an increasingly important role. nih.gov Techniques such as molecular docking allow researchers to predict how a molecule will bind to the active site of a target enzyme or receptor. jksus.org This in silico analysis helps prioritize which novel derivatives to synthesize, saving time and resources. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate chemical structure with biological activity, enabling the prediction of the potency of unsynthesized compounds. nih.gov The rational utilization of such approaches represents an attractive strategy for the development of new drug candidates based on the indazole scaffold. nih.gov

Biological Activities and Molecular Mechanisms of 2 Indazolyl Acetic Acid Derivatives

Anti-proliferative and Apoptotic Mechanisms

There is currently no publicly available research that specifically investigates the anti-proliferative and apoptotic mechanisms of 2-(5-methyl-1H-indazol-1-yl)acetic acid. Therefore, the following subsections, which are based on a generalized understanding of related compounds, lack specific data for the target molecule.

Inhibition of Cell Proliferation and Colony Formation

No studies were found that specifically examined the effect of this compound on the inhibition of cancer cell proliferation or colony formation. While other indazole derivatives have shown such activities, this cannot be extrapolated to this specific compound without direct experimental evidence.

Modulation of Apoptotic Markers (e.g., Caspases, Bcl-2 Family Proteins)

There is no available information regarding the modulation of key apoptotic markers, such as caspases or proteins from the Bcl-2 family, by this compound.

Inhibition of Cell Migration and Invasion

Research specifically detailing the impact of this compound on the inhibition of cell migration and invasion is not present in the current body of scientific literature.

Modulation of Cell Cycle Progression

No studies have been published that analyze the effects of this compound on the modulation of cell cycle progression in any cell line.

Anti-inflammatory Properties

While the indazole scaffold is known to be a component of some anti-inflammatory agents, there is no specific research available that investigates the anti-inflammatory properties of this compound. General studies on indazole derivatives suggest potential anti-inflammatory action, but direct evidence for this specific compound is lacking. nih.gov

Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of indazole derivatives are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthetic pathway of prostaglandins, which are lipid compounds that mediate inflammatory responses. youtube.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. youtube.commdpi.com

Research has demonstrated that certain 2H-indazole derivatives exhibit inhibitory activity against human COX-2. mdpi.com Studies on indazole and its analogues, such as 5-aminoindazole (B92378) and 6-nitroindazole, have revealed a concentration-dependent inhibition of the COX-2 enzyme. nih.gov For instance, at a concentration of 50 μM, 5-aminoindazole showed a maximum inhibition of 78%. nih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, further quantify this activity. nih.gov

Table 1: COX-2 Inhibition by Indazole Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Indazole | 23.42 |

| 5-Aminoindazole | 12.32 |

| 6-Nitroindazole | 19.22 |

| Celecoxib (Reference) | 5.10 |

Data sourced from in vitro cyclooxygenase-2 inhibition assays. nih.gov

Modulation of Inflammatory Cytokines (e.g., TNF-α)

Beyond direct enzyme inhibition, the anti-inflammatory effects of indazole derivatives extend to the modulation of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation and the acute phase reaction. nih.govmdpi.com It is produced primarily by activated macrophages and is involved in regulating a wide spectrum of biological processes including cell proliferation, differentiation, and apoptosis. mdpi.commdpi.com

Studies have shown that indazole and its derivatives can inhibit the production of TNF-α in a concentration-dependent manner. nih.gov At a concentration of 250 μM, indazole achieved over 60% inhibition of TNF-α. nih.gov This modulation of cytokine activity suggests that these compounds can interfere with the signaling cascades that perpetuate the inflammatory response. nih.gov

Table 2: Inhibition of TNF-α by Indazole Derivatives at 250 μM

| Compound | % Inhibition |

|---|---|

| Indazole | > 60% |

| 5-Aminoindazole | > 70% |

| 6-Nitroindazole | > 70% |

Data reflects the percentage inhibition of Tumor Necrosis Factor-alpha at a concentration of 250 μM. nih.gov

Inhibition of Nitrite (B80452) Ion Generation

Nitric oxide is a significant signaling molecule in various physiological and pathological processes, including inflammation. During inflammation, large amounts of nitric oxide are produced by inducible nitric oxide synthase (iNOS), leading to the formation of nitrite ions. The inhibition of nitrite generation is therefore considered a marker of anti-inflammatory activity.

Table 3: Inhibition of Nitrite Ion Generation by Indazole Derivatives

| Compound | % Inhibition at 1μg/ml |

|---|---|

| Indazole | 43.16% |

| 5-Aminoindazole | 46.16% |

| 6-Nitroindazole | 69.50% |

Data represents the percentage inhibition of nitrite ion generation at a concentration of 1μg/ml. nih.gov

Antimicrobial and Antiparasitic Efficacy

The therapeutic potential of indazole derivatives extends to their efficacy against a range of pathogenic microorganisms, including protozoa, fungi, and bacteria.

Antiprotozoal Activities (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Trypanosoma cruzi, Leishmania species)

Indazole derivatives have shown significant promise as antiprotozoal agents. In vitro studies have reported the activity of 2H-indazole derivatives against intestinal and vaginal pathogens such as Entamoeba histolytica, Giardia intestinalis (also known as G. lamblia), and Trichomonas vaginalis. mdpi.comfrontiersin.org Notably, many of these synthesized compounds are more potent than metronidazole (B1676534), a commonly used reference drug. mdpi.com For example, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated high activity against G. intestinalis. mdpi.com

The scope of their antiparasitic action also includes activity against Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species, which cause leishmaniasis. mdpi.comresearchgate.net Research on 5-nitroindazole (B105863) derivatives has highlighted their potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. mdpi.com The mechanism of action for some nitroindazole compounds against T. cruzi is thought to involve the induction of oxidative stress through the generation of reactive oxygen species. researchgate.net

Table 4: Antiprotozoal Spectrum of Indazole Derivatives

| Protozoan Species | Activity Reported |

|---|---|

| Giardia intestinalis | Potent activity, in some cases exceeding Metronidazole. mdpi.comfrontiersin.org |

| Entamoeba histolytica | Potent activity reported for 2H-indazole derivatives. mdpi.comfrontiersin.org |

| Trichomonas vaginalis | Activity demonstrated for various indazole derivatives. frontiersin.orgmdpi.com |

| Trypanosoma cruzi | Trypanocidal activity observed, linked to oxidative stress. mdpi.comresearchgate.net |

| Leishmania species | Potent inhibition of intracellular amastigotes. mdpi.comnih.gov |

Antifungal Activities (e.g., against Candida albicans, Candida glabrata)

The emergence of fungal infections, particularly those caused by Candida species, has necessitated the search for new antifungal agents. Candida albicans and Candida glabrata are significant opportunistic pathogens. nih.gov Certain 2,3-diphenyl-2H-indazole derivatives have been identified to possess in vitro growth inhibition capabilities against both C. albicans and C. glabrata. mdpi.com This activity indicates that the indazole scaffold could be a valuable starting point for the development of novel antifungal therapies.

Antibacterial Spectrum

Indazole derivatives have also been evaluated for their antibacterial properties. Some 2H-indazoles have demonstrated weak to modest activity against various Gram-positive clinical isolates. mdpi.com For instance, activity has been observed against species such as Staphylococcus aureus, including multidrug-resistant (MDR) strains, Staphylococcus epidermidis, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values typically ranging from 64 to 128 μg/mL. mdpi.com Other studies have screened indazole compounds against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as other Gram-positive bacteria such as Bacillus subtilis. researchgate.net

Table 5: Antibacterial Activity of Selected Indazole Derivatives

| Bacterial Species | Type | Activity / MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (incl. MDR) | Gram-positive | 64 - 128 mdpi.com |

| Staphylococcus epidermidis | Gram-positive | 64 - 128 mdpi.com |

| Enterococcus faecalis | Gram-positive | ~128 mdpi.com |

| Bacillus subtilis | Gram-positive | Activity reported researchgate.net |

| Escherichia coli | Gram-negative | Activity reported researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Activity reported researchgate.net |

Proposed Mechanisms of Action

The biological activities of indazole derivatives are underpinned by various molecular mechanisms. Two notable proposed mechanisms include the inhibition of DNA gyrase B and the bioreduction of N-oxides.

DNA Gyrase B Inhibition:

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. This enzyme is essential for bacterial DNA replication, transcription, and repair. DNA gyrase consists of two subunits, GyrA and GyrB. The GyrB subunit possesses an ATPase active site, which is crucial for the enzyme's catalytic activity. Inhibition of this site disrupts the supercoiling of bacterial DNA, ultimately leading to bacterial cell death.

A novel class of indazole derivatives has been discovered as potent inhibitors of bacterial Gyrase B (GyrB). nih.govnih.govacs.org Through structure-based drug design and physicochemical property optimization, these derivatives have demonstrated excellent enzymatic and antibacterial activity against clinically significant Gram-positive pathogens. nih.govacs.org While direct studies on this compound are not extensively documented, the broader class of indazole-containing compounds has been a focus of research for GyrB inhibition. researchgate.net For instance, thiazolylindazoles are a known class of GyrB inhibitors. nih.gov The development of these compounds showcases the potential of the indazole scaffold in targeting this essential bacterial enzyme.

N-Oxide Bioreduction:

Indazole N-oxides represent a class of compounds that can act as prodrugs, undergoing bioreduction to exert their biological effects. This mechanism is particularly relevant in the context of developing agents against protozoal diseases. A series of indazole N-oxide derivatives have been synthesized and evaluated for their antichagasic and leishmanocidal properties. nih.gov

The proposed mechanism of action involves the intracellular reduction of the N-oxide moiety. This bioreduction can lead to the formation of radical species that induce oxidative stress within the parasite. acs.org Mechanistic investigations, including electron paramagnetic resonance spectroscopy and cyclic voltammetry, have suggested a radical pathway involving iminoxyl radicals for certain electrochemically synthesized 1H-indazole N-oxides. nih.gov This process of bioreductive activation is a key strategy in the design of hypoxia-activated prodrugs and highlights a sophisticated mechanism through which indazole derivatives can exert their therapeutic effects. acs.org

Antioxidant Activity

Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals leading to cellular damage. The antioxidant potential of indazole derivatives has been investigated in several studies.

A study on indazole and its simple derivatives, 5-aminoindazole and 6-nitroindazole, showed that they all inhibited DPPH (2,2-diphenyl-1-picrylhydrazyl) radical activity in a concentration-dependent manner. nih.gov Another study on newly synthesized indazole derivatives also reported noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity. researchgate.net

More specifically, a series of N-hydrazinecarbothioamide substituted indazoles were evaluated for their DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities. Many of these compounds demonstrated good radical scavenging potential with IC50 values in the low micromolar range, comparable to the standard antioxidant, ascorbic acid. researchgate.net

The following table presents the DPPH radical scavenging activity of selected N-hydrazinecarbothioamide indazole derivatives.

| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| Derivative 1 | 2.11 ± 0.17 | researchgate.net |

| Derivative 5 | 3.5 ± 0.12 | researchgate.net |

| Derivative 10 | 4.2 ± 0.15 | researchgate.net |

| Derivative 15 | 5.3 ± 0.11 | researchgate.net |

| Ascorbic Acid (Standard) | 2.02 ± 0.11 | researchgate.net |

Data from a study on N-hydrazinecarbothioamide substituted indazoles.

Future Directions and Research Perspectives for 2 Indazolyl Acetic Acid Derivatives

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is crucial for the exploration of novel 2-(indazolyl)acetic acid derivatives. Recent advancements have moved towards more sustainable and efficient methodologies, such as microwave-assisted synthesis and cascade reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the preparation of heterocyclic compounds. ajrconline.orgnih.gov This technique has been successfully applied to the synthesis of various indazole derivatives, offering a faster and more efficient alternative to conventional heating methods. jchr.orgmdpi.com For instance, microwave irradiation of 3-amino-3-(2-nitrophenyl)propanoic acid in various alcohols at high temperatures has been shown to yield a range of alkoxyindazole acetic acids. diva-portal.org The efficiency of these reactions is evident in the drastically reduced synthesis time compared to traditional methods. ajrconline.org

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient approach to complex molecules from simple starting materials. researchgate.netwhiterose.ac.uk A notable development is the synthesis of substituted indazole acetic acids through novel cascade N-N bond forming reactions. whiterose.ac.uk This approach allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids with an appropriate nucleophile or solvent under basic conditions. diva-portal.orgresearchgate.net This method is advantageous as it tolerates a range of functional groups and electronic effects, providing access to a diverse library of compounds for further investigation. whiterose.ac.uk

Future research in this area will likely focus on the development of even more efficient and environmentally friendly synthetic methods. This includes the exploration of new catalysts, solvent systems, and reaction conditions to further improve the synthesis of 2-(indazolyl)acetic acid derivatives.

Advanced Computational Modeling for Targeted Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov For 2-(indazolyl)acetic acid derivatives, advanced computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in predicting their biological activity and guiding the design of more potent and selective compounds.

Molecular docking simulations are employed to predict the binding orientation of a ligand within the active site of a target protein. nih.govresearchgate.net This information is crucial for understanding the molecular basis of inhibition and for designing derivatives with improved binding affinity. For instance, docking studies on indazole derivatives as HIF-1α inhibitors have helped to elucidate the key interactions within the active site, providing a structural framework for the design of new inhibitors. nih.gov Similarly, molecular docking of a novel 2-(5-nitro-1-H-indazol-1-yl) acetic acid derivative into the binding site of SARS CoV-2 3CLpro has been used to investigate its potential anti-COVID activity. tandfonline.com

3D-QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of novel compounds and to identify the key structural features that contribute to their potency. Field and Gaussian-based 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have successfully identified the steric and electrostatic fields that influence their inhibitory potency. nih.gov The resulting contour maps provide valuable insights for the design of new derivatives with enhanced activity.

The future of computational modeling for indazole acetic acid derivatives will likely involve the use of more sophisticated techniques, such as molecular dynamics simulations and machine learning algorithms, to more accurately predict binding affinities and other pharmacokinetic properties.

Elucidation of Comprehensive Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which 2-(indazolyl)acetic acid derivatives exert their biological effects is fundamental for their development as therapeutic agents. The indazole scaffold is present in a wide range of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. bldpharm.com For example, certain indazole-based compounds have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are validated targets in cancer therapy. researchgate.net The mechanism of action of these compounds involves binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity.

Other indazole derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer agents. The molecular mechanism of these compounds involves chelation of the zinc ion in the active site of the enzyme.

Future research will focus on using a combination of biochemical, cellular, and in vivo studies to further unravel the complex molecular mechanisms of action of 2-(indazolyl)acetic acid derivatives. This will involve identifying their specific molecular targets, elucidating their downstream signaling pathways, and understanding how they modulate cellular function.

Development of Targeted Indazole Acetic Acid Derivatives

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby improving efficacy and reducing side effects. The development of targeted 2-(indazolyl)acetic acid derivatives is a promising strategy for enhancing their therapeutic potential.

One approach to targeted delivery is the conjugation of the indazole acetic acid derivative to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes a receptor or antigen that is overexpressed on the surface of diseased cells. This approach has been successfully used to develop antibody-drug conjugates (ADCs) for cancer therapy.

Another strategy involves the use of nanocarriers, such as liposomes, nanoparticles, or micelles, to encapsulate the drug and deliver it to the target site. These nanocarriers can be functionalized with targeting ligands to further enhance their specificity. The physicochemical properties of the 2-(indazolyl)acetic acid derivative, such as its solubility and stability, will be important considerations in the design of suitable nanocarrier formulations.

While the development of targeted 2-(indazolyl)acetic acid derivatives is still in its early stages, it represents a significant opportunity to improve the therapeutic index of these promising compounds. Future research will focus on identifying suitable targets for specific diseases and on developing efficient and stable conjugation and encapsulation methods.

Integration with Fragment-Based and Scaffold-Hopping Drug Discovery Paradigms

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the identification and optimization of novel drug candidates. nih.govnih.gov The indazole nucleus is well-suited for both of these approaches due to its favorable physicochemical properties and its ability to serve as a versatile scaffold. whiterose.ac.uk

In FBDD, small, low-affinity fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. The indazole scaffold has been successfully used as a starting point in FBDD campaigns. For example, fragment-led de novo design has been used to identify indazole-based inhibitors of FGFR kinases. researchgate.net

Scaffold hopping involves the replacement of the core structure of a known active compound with a different, isosteric scaffold in order to improve its properties, such as potency, selectivity, or pharmacokinetic profile. nih.govrsc.org The indazole ring is often used as a bioisosteric replacement for other heterocyclic systems, such as the indole (B1671886) nucleus. acs.org A notable example is the scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.org Bioisosteric replacement of a carboxylic acid with a surrogate structure is also a common strategy in medicinal chemistry.

The integration of FBDD and scaffold hopping with the design of 2-(indazolyl)acetic acid derivatives will continue to be a fruitful area of research, leading to the discovery of novel compounds with improved therapeutic properties.

常见问题

What are the standard synthetic routes for 2-(5-methyl-1H-indazol-1-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Basic:

The synthesis typically involves functionalization of the indazole core. A common approach includes:

Indazole alkylation : Reacting 5-methyl-1H-indazole with a haloacetic acid derivative (e.g., bromoacetic acid) under basic conditions (e.g., NaH in DMF) to introduce the acetic acid moiety .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Advanced (Optimization):

To improve yield and purity:

- Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile may reduce side reactions.

- Employ microwave-assisted synthesis to accelerate reaction kinetics and enhance regioselectivity .

- Monitor reaction progress via HPLC-MS to identify intermediates and byproducts.

How can researchers resolve structural ambiguities in this compound using complementary characterization techniques?

Basic:

Core techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C5, acetic acid at N1).

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns.

Advanced (Ambiguity Resolution):

- Single-crystal X-ray diffraction : Resolve tautomerism (e.g., 1H- vs. 2H-indazole forms) by analyzing hydrogen bonding and molecular packing . SHELX software is widely used for refinement .

- Vibrational spectroscopy (IR/Raman) : Differentiate carboxylic acid protonation states (free acid vs. salt forms) using O–H stretching frequencies (~2500–3000 cm) .

What methodologies are employed to assess the biological activity of this compound, and how can mechanism-of-action studies be designed?

Basic:

- In vitro assays :

- Enzyme inhibition : Screen against kinases or cyclooxygenases using fluorescence-based assays.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

Advanced (Mechanistic Studies):

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl group replaced with halogens) to identify critical functional groups.

- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to isolate binding proteins .

- Molecular docking : Model interactions with COX-2 or MAP kinases using AutoDock Vina, guided by crystallographic data of similar indazoles .

How should this compound be stored to ensure stability, and what analytical methods detect degradation products?

Basic: